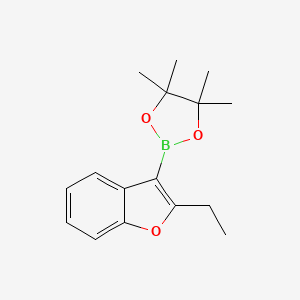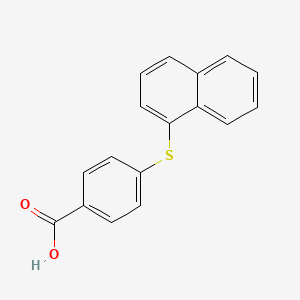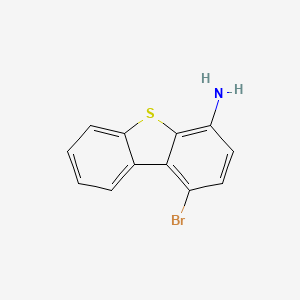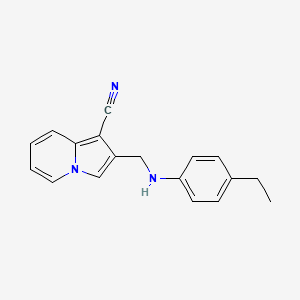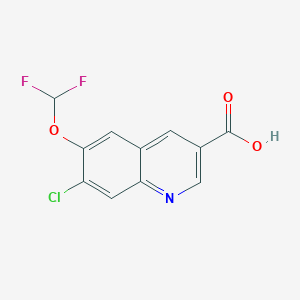
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate substituted anilines with diketones under acidic or basic conditions. One common method involves the reaction of 2-methyl-3-phenylquinoxaline with hydroxylating agents to introduce the hydroxy group at the 7th position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their cyclization and functionalization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Quinoxaline-6,7-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
科学的研究の応用
7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses.
類似化合物との比較
- 2-Methyl-3-phenylquinoxaline-7-carboxylic acid
- 2-Methyl-3-phenylquinoxaline-6-carboxylic acid
- 7-Hydroxy-3-phenylquinoxaline-6-carboxylic acid
Comparison: 7-Hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid is unique due to the presence of both the hydroxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and bioactivity, making it a valuable candidate for various applications.
特性
CAS番号 |
91190-03-3 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC名 |
7-hydroxy-2-methyl-3-phenylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C16H12N2O3/c1-9-15(10-5-3-2-4-6-10)18-12-7-11(16(20)21)14(19)8-13(12)17-9/h2-8,19H,1H3,(H,20,21) |
InChIキー |
OMDXBAQVPPHBSA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C(=CC2=N1)O)C(=O)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



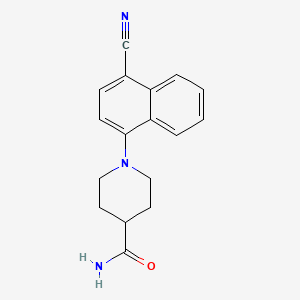
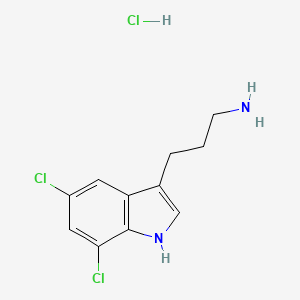
![2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]-2-phenylacetamide](/img/structure/B11845990.png)
![2-(2,6-Dichlorophenyl)-1H-imidazo[4,5-C]pyridin-4-OL](/img/structure/B11846001.png)
![{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11846008.png)



